(1R,2S,5S)-5-(6-Amino-3H-purin-3-yl)cyclopent-3-ene-1,2-diol
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Overview
Description
(1R,2S,5S)-5-(6-Amino-3H-purin-3-yl)cyclopent-3-ene-1,2-diol is a complex organic compound that features a purine base attached to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S)-5-(6-Amino-3H-purin-3-yl)cyclopent-3-ene-1,2-diol typically involves multi-step organic reactions. The process may start with the preparation of the cyclopentene ring, followed by the introduction of the purine base. Key steps include:
Cyclopentene Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.
Purine Base Attachment: The purine base can be introduced via nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5S)-5-(6-Amino-3H-purin-3-yl)cyclopent-3-ene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the purine base or the cyclopentene ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent, temperature, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,5S)-5-(6-Amino-3H-purin-3-yl)cyclopent-3-ene-1,2-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a model compound for understanding purine-related biochemical processes.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its purine base suggests it could interact with enzymes or receptors involved in cellular signaling pathways.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and other high-value chemicals.
Mechanism of Action
The mechanism of action of (1R,2S,5S)-5-(6-Amino-3H-purin-3-yl)cyclopent-3-ene-1,2-diol would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Signal Transduction: The compound may influence cellular signaling pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and cyclopentene-containing molecules. Examples are:
Adenosine: A purine nucleoside involved in energy transfer and signal transduction.
Guanosine: Another purine nucleoside with roles in cellular metabolism.
Cyclopentene Derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
(1R,2S,5S)-5-(6-Amino-3H-purin-3-yl)cyclopent-3-ene-1,2-diol is unique due to its specific stereochemistry and combination of a purine base with a cyclopentene ring. This unique structure may confer distinct chemical and biological properties, making it valuable for research and application in various fields.
Properties
CAS No. |
634202-50-9 |
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Molecular Formula |
C10H11N5O2 |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
(1R,2S,5S)-5-(6-imino-7H-purin-3-yl)cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C10H11N5O2/c11-9-7-10(13-3-12-7)15(4-14-9)5-1-2-6(16)8(5)17/h1-6,8,11,16-17H,(H,12,13)/t5-,6-,8+/m0/s1 |
InChI Key |
LLRPKDKMKKEAIJ-VMHSAVOQSA-N |
Isomeric SMILES |
C1=C[C@@H]([C@@H]([C@H]1N2C=NC(=N)C3=C2N=CN3)O)O |
Canonical SMILES |
C1=CC(C(C1N2C=NC(=N)C3=C2N=CN3)O)O |
Origin of Product |
United States |
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